![molecular formula C21H23N3O3 B13826851 7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-1-Benzopyran-4-one,7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-, hydrochloride (1:2) is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is further functionalized with a piperazinyl group and a pyridinyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-, hydrochloride (1:2) typically involves multiple steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors such as salicylaldehyde and acetophenone derivatives under acidic or basic conditions.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzopyran core.
Attachment of the Pyridinyl Group: The pyridinyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and pyridinyl groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazinyl and pyridinyl groups.
Reduction: Hydroxyl derivatives of the benzopyran core.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4H-1-Benzopyran-4-one,7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-, hydrochloride (1:2) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4H-1-Benzopyran-4-one,7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-, hydrochloride (1:2) involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways.
Pathways Involved: The compound can affect pathways related to inflammation, oxidative stress, and neurotransmission, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Exhibits anti-inflammatory and antimicrobial activities.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Used in traditional medicine for its various therapeutic effects.
Uniqueness
4H-1-Benzopyran-4-one,7-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]-, hydrochloride (1:2) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
属性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
7-[3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]chromen-4-one |
InChI |
InChI=1S/C21H23N3O3/c25-19-7-15-27-20-16-17(5-6-18(19)20)26-14-3-9-23-10-12-24(13-11-23)21-4-1-2-8-22-21/h1-2,4-8,15-16H,3,9-14H2 |
InChI 键 |
NVGYZBZAFVGARK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)C(=O)C=CO3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


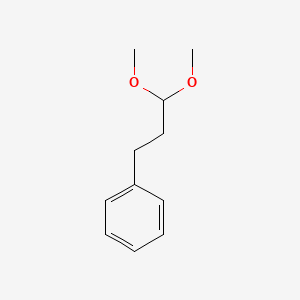
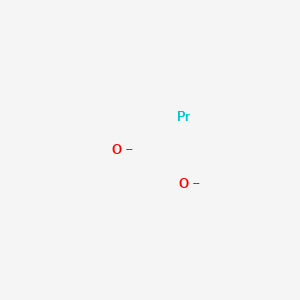
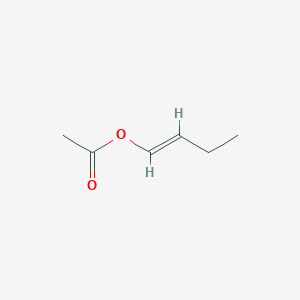
![6-Formylindolo[2,3-b]carbazole](/img/structure/B13826812.png)
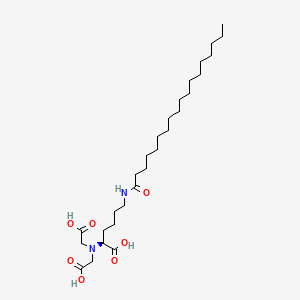
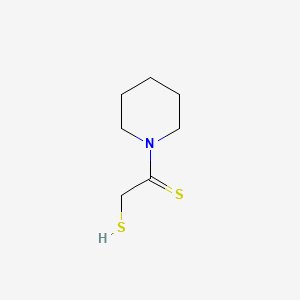
![(1S,4R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13826826.png)
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13826828.png)
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
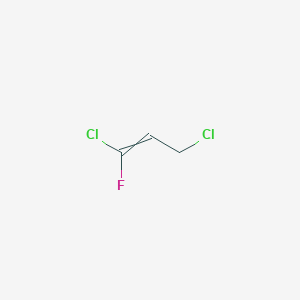
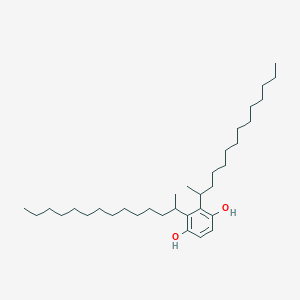
![Tetrasodium;2-[3,4-diamino-2,5,6-tris(carboxylatomethyl)cyclohexyl]acetate](/img/structure/B13826845.png)
![N-[(4-Ethylpiperazin-2-YL)methyl]ethanamine](/img/structure/B13826848.png)
